molecular formula C17H22N2O2 B12243595 N-(1-pivaloylindolin-6-yl)cyclopropanecarboxamide

N-(1-pivaloylindolin-6-yl)cyclopropanecarboxamide

Cat. No.: B12243595
M. Wt: 286.37 g/mol
InChI Key: XKCMYDYLSIWVTB-UHFFFAOYSA-N
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Description

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide typically involves multiple steps. One common route includes the acylation of an indole derivative with 2,2-dimethylpropanoyl chloride, followed by cyclopropanecarboxylation. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the modulation of enzyme activity, receptor signaling, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)16(21)19-9-8-11-6-7-13(10-14(11)19)18-15(20)12-4-5-12/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,18,20)

InChI Key

XKCMYDYLSIWVTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

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